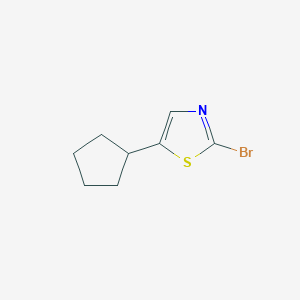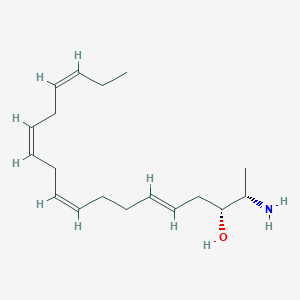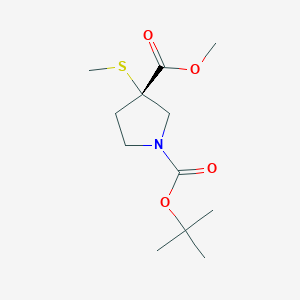
2-Bromo-5-cyclopentylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-cyclopentylthiazole is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol It is a thiazole derivative, characterized by the presence of a bromine atom at the 2-position and a cyclopentyl group at the 5-position of the thiazole ring
Méthodes De Préparation
The synthesis of 2-Bromo-5-cyclopentylthiazole typically involves the bromination of 5-cyclopentylthiazole. One common method is the reaction of 5-cyclopentylthiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Bromo-5-cyclopentylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding 2-amino-5-cyclopentylthiazole.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base in an organic solvent.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with an amine would yield an amino-thiazole derivative, while coupling with a boronic acid would produce a biaryl thiazole.
Applications De Recherche Scientifique
2-Bromo-5-cyclopentylthiazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyclopentylthiazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2-Bromo-5-cyclopentylthiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-methylthiazole: Similar in structure but with a methyl group instead of a cyclopentyl group.
2-Chloro-5-cyclopentylthiazole: Similar but with a chlorine atom instead of bromine.
5-Cyclopentylthiazole: Lacks the bromine atom at the 2-position.
The uniqueness of this compound lies in the combination of the bromine atom and the cyclopentyl group, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H10BrNS |
|---|---|
Poids moléculaire |
232.14 g/mol |
Nom IUPAC |
2-bromo-5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |
Clé InChI |
HQWWSZBICQGAGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
![6-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755122.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11755124.png)
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)


![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)



![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
